molecular formula C9H9BF3KO B13453113 Potassium trifluoro(4-(2-oxopropyl)phenyl)borate

Potassium trifluoro(4-(2-oxopropyl)phenyl)borate

Cat. No.: B13453113
M. Wt: 240.07 g/mol
InChI Key: UIKOHDGAGCQLLA-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-(2-oxopropyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-(2-oxopropyl)phenyl)borate typically involves the reaction of 4-(2-oxopropyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-(2-oxopropyl)phenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro(4-(2-oxopropyl)phenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(4-(2-oxopropyl)phenyl)borate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trifluoroborate group acts as a stable and efficient boron donor, making the reaction highly efficient and selective .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-(2-oxopropyl)phenyl)borate is unique due to its specific functional group, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in oxidative conditions, sets it apart from other similar compounds .

Properties

Molecular Formula

C9H9BF3KO

Molecular Weight

240.07 g/mol

IUPAC Name

potassium;trifluoro-[4-(2-oxopropyl)phenyl]boranuide

InChI

InChI=1S/C9H9BF3O.K/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

UIKOHDGAGCQLLA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CC(=O)C)(F)(F)F.[K+]

Origin of Product

United States

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